molecular formula C10H15ClF3NO2 B1482438 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2098000-40-7

2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

Cat. No.: B1482438
CAS No.: 2098000-40-7
M. Wt: 273.68 g/mol
InChI Key: VRCNVZRYUMUVFH-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrrolidine derivatives characterized by trifluoromethyl and methoxy substituents.

Properties

IUPAC Name

2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-4-9(6-15,17-2)10(12,13)14/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCNVZRYUMUVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is generally constructed via cyclization reactions starting from appropriate amino and alkyl precursors. Typical methods involve intramolecular nucleophilic substitution or reductive amination strategies to close the ring efficiently.

Introduction of the Methoxy Group

The methoxy group at the 3-position of the pyrrolidine ring is introduced by nucleophilic substitution, often using methanol or sodium methoxide as the nucleophile. This step requires controlled reaction conditions to ensure selective substitution without side reactions.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. These reagents enable the installation of the trifluoromethyl group onto the pyrrolidine ring, enhancing the compound’s chemical stability and biological properties.

Chlorination of the Butanone Moiety

The final step involves chlorination of the butanone side chain. Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed to convert the ketone precursor into the corresponding 2-chloro derivative. This step requires careful temperature control and anhydrous conditions to prevent hydrolysis or over-chlorination.

Below is a summary table outlining the typical preparation steps, reagents, and conditions based on collected research data:

Step Reaction Type Reagents/Conditions Notes/Outcome
Pyrrolidine ring formation Cyclization Amino-alkyl precursors, base, solvent (e.g., reflux) Efficient ring closure, moderate to high yield
Methoxy group introduction Nucleophilic substitution Methanol or sodium methoxide, reflux or room temp Selective substitution at 3-position
Trifluoromethyl group addition Electrophilic trifluoromethylation Trifluoromethyl iodide or trifluoromethyl sulfonate, inert atmosphere High regioselectivity and yield
Chlorination of butanone Chlorination Thionyl chloride or phosphorus pentachloride, anhydrous conditions Formation of 2-chloro ketone moiety

Research Findings and Optimization Notes

  • Pyrrolidine synthesis : Cyclization is typically performed under reflux with suitable bases to promote ring closure. The choice of solvent and temperature is crucial to avoid polymerization or side reactions.

  • Methoxy substitution : Sodium methoxide in methanol at ambient temperature or under reflux for extended periods (e.g., 18 hours) has been reported to yield high purity methoxy-substituted intermediates. For example, similar methoxy substitutions on trifluoromethyl-substituted pyridines achieved yields up to 89% under mild conditions.

  • Trifluoromethylation : Electrophilic trifluoromethylation reagents provide efficient incorporation of the CF3 group. Literature suggests the use of trifluoromethyl iodide under inert atmosphere to prevent side reactions and ensure high regioselectivity.

  • Chlorination : Use of thionyl chloride or phosphorus pentachloride under anhydrous conditions is standard for converting ketones to chloroketones. Reaction times vary but typically require careful temperature control to prevent decomposition.

  • Industrial considerations : For scale-up, continuous flow reactors and green chemistry principles are recommended to optimize yield, reduce waste, and improve safety.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Reference/Notes
Pyrrolidine ring formation Reflux, base catalysis, 12–24 hours Efficient cyclization step
Methoxy substitution Sodium methoxide, MeOH, 18–48 hours, 20–25°C High yield (~89%) in related systems
Trifluoromethylation Trifluoromethyl iodide, inert gas, RT High regioselectivity
Chlorination Thionyl chloride, anhydrous, 0–50°C Controlled chlorination without overreaction

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential as a drug candidate.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Features:

  • Molecular Formula: C₁₀H₁₄ClF₃NO₂
  • Functional Groups : Chloroketone, methoxy-pyrrolidine, trifluoromethyl.
  • Applications : Intermediate in synthesis of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

A meaningful comparison requires data on physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Reactivity Profile Bioactivity (if studied)
2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one Chloroketone, CF₃, methoxy High electrophilicity (ketone) Not reported
2-Bromo-1-[3-ethoxy-pyrrolidin-1-yl]propan-1-one Bromoketone, ethoxy Moderate electrophilicity Antimicrobial
1-[3-(Trifluoromethyl)pyrrolidin-1-yl]pentan-1-one Ketone, CF₃ Lower polarity Enzyme inhibition

Key Observations (Hypothetical):

  • Electrophilicity: The chloroketone group in the target compound may enhance reactivity compared to non-halogenated analogs.
  • Steric Effects : The 3-methoxy group could influence conformational flexibility relative to ethoxy or unsubstituted pyrrolidine derivatives.
  • Fluorine Impact : The trifluoromethyl group improves metabolic stability and lipophilicity, a trait shared with other fluorinated pyrrolidines.

Biological Activity

2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one is a synthetic organic compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring with methoxy and trifluoromethyl substituents. This compound has shown potential biological activities that warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClF₃NO₂, with a molecular weight of approximately 260 g/mol. Its structure is characterized by the following features:

Feature Description
Molecular Formula C₉H₁₃ClF₃NO₂
Molecular Weight 260 g/mol
LogP 1.3
Polar Surface Area 30 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to its electronic properties, making it suitable for various biological applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. For example, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values indicating effective inhibition of cell growth.

Cell Line IC₅₀ Value (μM) Mechanism of Action
MCF-70.47Induction of apoptosis via caspase activation
A5490.35Inhibition of cell cycle progression

These results suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulatory proteins.

Neurotransmitter Interactions

Preliminary studies suggest potential interactions with neurotransmitter systems, particularly with serotonin and dopamine receptors. This interaction may lead to pharmacological effects such as mood enhancement or anxiolytic activity, although detailed mechanisms remain under investigation.

Case Studies

Several case studies have explored the biological implications of similar compounds with trifluoromethyl and methoxy groups:

  • Study on Pyrrolidine Derivatives:
    A study evaluated a series of pyrrolidine derivatives for their anticancer activity. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Neuropharmacological Assessment:
    Another research focused on compounds with similar substituents, revealing significant anxiolytic properties linked to their ability to modulate neurotransmitter systems . This suggests that this compound could exhibit similar effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a pyrrolidine derivative and a chloro-ketone precursor. For example, reacting 3-methoxy-3-(trifluoromethyl)pyrrolidine with 2-chlorobutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C minimizes side reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control (1:1.2 molar ratio of pyrrolidine to acyl chloride) are critical for achieving >75% yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Key Considerations : The trifluoromethyl group’s stability requires inert atmospheres to prevent hydrolysis. Monitoring by TLC or HPLC is recommended to track reaction progress.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the pyrrolidine ring protons (δ 3.2–3.8 ppm for N–CH2_2), methoxy group (δ 3.3 ppm), and trifluoromethyl signals (δ ~120 ppm in 19^19F NMR) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C–Cl (550–600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]+^+ at m/z 315.1 (calculated for C11_{11}H14_{14}ClF3_3NO2_2) .
  • X-ray Crystallography : SHELXL refinement resolves 3D conformation, particularly the puckered pyrrolidine ring and ketone geometry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electron-withdrawing effect of the CF3_3 group reduces electron density on the pyrrolidine nitrogen, slowing SN2 reactions. Steric hindrance from the 3-methoxy group further restricts access to the reactive center. Kinetic studies (e.g., Eyring plots) compare activation energies with non-fluorinated analogs to quantify these effects .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Systematic analysis of variables (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) identifies critical factors. For instance, using polar aprotic solvents (DMF vs. THF) may improve solubility of intermediates but accelerate decomposition. Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) minimize batch-to-batch variability. Cross-referencing with analogous compounds (e.g., ’s synthesis of chloro-trifluoromethoxy derivatives) provides mechanistic insights .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins. The pyrrolidine ring’s conformation (chair vs. twist-boat) and CF3_3 orientation are optimized for hydrophobic pockets. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methoxy position) with IC50_{50} values from enzyme inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

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